

# The Clinical Applications of Ertapenem: An Indepth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Ertapenem sodium |           |
| Cat. No.:            | B8713771         | Get Quote |

Introduction: Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1] Its oncedaily dosing regimen offers a significant advantage in both inpatient and outpatient settings.[2] This technical guide provides a comprehensive literature review of the clinical applications of ertapenem, focusing on its efficacy, safety, and the methodologies of key clinical trials that have established its role in modern medicine.

### **Mechanism of Action**

Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[2] By binding to these proteins, particularly PBPs 2 and 3 in Escherichia coli, ertapenem disrupts the cross-linking of peptidoglycan chains, leading to a weakening of the cell wall and subsequent cell lysis.[1][2] A key feature of ertapenem is its stability against hydrolysis by a wide range of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases (ESBLs).[1][2]





Click to download full resolution via product page

Mechanism of Action of Ertapenem.

## **Clinical Efficacy and Safety**

Ertapenem is indicated for the treatment of several moderate to severe infections in adults and pediatric patients aged 3 months and older. Key approved indications include complicated intra-abdominal infections, complicated skin and skin structure infections (including diabetic foot infections without osteomyelitis), community-acquired pneumonia, complicated urinary tract infections, and acute pelvic infections. It is also approved for the prophylaxis of surgical site infection following elective colorectal surgery in adults.

## **Complicated Intra-abdominal Infections (cIAI)**

Ertapenem has demonstrated equivalent efficacy to piperacillin/tazobactam in the treatment of cIAI. A meta-analysis of six randomized controlled trials concluded that ertapenem is as effective and safe as other recommended antimicrobial regimens for cIAI, particularly those of mild-to-moderate severity.



| Clinical<br>Trial       | Comparator                  | Patient<br>Population | Clinical Success Rate (Ertapenem ) | Clinical<br>Success<br>Rate<br>(Comparato<br>r) | Reference |
|-------------------------|-----------------------------|-----------------------|------------------------------------|-------------------------------------------------|-----------|
| Protocol 017<br>Study   | Piperacillin/Ta<br>zobactam | Adults with cIAI      | 86.7%                              | 81.2%                                           | [3]       |
| Solomkin et al. (2003)  | Piperacillin/Ta<br>zobactam | Adults with           | 79.3% (MITT)                       | 76.2% (MITT)                                    | [3]       |
| Namias et al.<br>(2007) | Piperacillin/Ta<br>zobactam | Adults with cIAI      | 82.1%                              | 81.7%                                           | [4]       |

MITT: Modified Intent-to-Treat

# Complicated Skin and Skin Structure Infections (cSSSI), Including Diabetic Foot Infections

The SIDESTEP trial, a large, randomized, double-blind, multicenter study, established the non-inferiority of ertapenem to piperacillin/tazobactam for the treatment of moderate-to-severe diabetic foot infections.[5][6]

| Clinical<br>Trial | Comparator                  | Patient<br>Population                                                | Clinical Success Rate (Ertapenem ) | Clinical Success Rate (Comparato r) | Reference |
|-------------------|-----------------------------|----------------------------------------------------------------------|------------------------------------|-------------------------------------|-----------|
| SIDESTEP          | Piperacillin/Ta<br>zobactam | Adults with<br>moderate-to-<br>severe<br>diabetic foot<br>infections | 94%                                | 92%                                 | [5][6]    |
| Protocol 016      | Piperacillin/Ta<br>zobactam | Adults with cSSSI                                                    | 83.9%                              | 85.3%                               |           |



## **Community-Acquired Pneumonia (CAP)**

Combined analysis of two multicenter, randomized, double-blind studies demonstrated that ertapenem is as effective as ceftriaxone for the treatment of hospitalized adults with CAP.[7][8]

| Clinical<br>Trial              | Comparator  | Patient<br>Population        | Clinical<br>Success<br>Rate<br>(Ertapenem<br>) | Clinical Success Rate (Comparato r) | Reference |
|--------------------------------|-------------|------------------------------|------------------------------------------------|-------------------------------------|-----------|
| Ortiz-Ruiz et<br>al. (2002)    | Ceftriaxone | Hospitalized adults with CAP | 92.3%                                          | 91.0%                               | [9]       |
| Combined<br>Analysis<br>(2004) | Ceftriaxone | Hospitalized adults with CAP | 91.9%                                          | 92.0%                               | [7][8]    |

## **Complicated Urinary Tract Infections (cUTI)**

Ertapenem has shown high efficacy in treating cUTIs, including those caused by ESBL-producing organisms.[10] A combined analysis of two randomized, double-blind trials found ertapenem to be equivalent to ceftriaxone.[11]



| Clinical<br>Trial                    | Comparator  | Patient<br>Population                              | Microbiolog ical Success Rate (Ertapenem ) | Microbiolog<br>ical<br>Success<br>Rate<br>(Comparato<br>r) | Reference |
|--------------------------------------|-------------|----------------------------------------------------|--------------------------------------------|------------------------------------------------------------|-----------|
| Combined<br>Analysis<br>(2004)       | Ceftriaxone | Adults with cUTI                                   | 89.5%                                      | 91.1%                                                      | [11]      |
| Retrospective<br>Study<br>(Children) | N/A         | Children with cUTI due to ESBL-producing organisms | 100% (clinical<br>cure)                    | N/A                                                        | [10]      |

## **Acute Pelvic Infections (API)**

In a multicenter, double-blind study, ertapenem was found to be as effective as piperacillin/tazobactam for the treatment of API.[12]

| Clinical<br>Trial | Comparator                  | Patient<br>Population | Clinical<br>Success<br>Rate<br>(Ertapenem | Clinical Success Rate (Comparato r) | Reference |
|-------------------|-----------------------------|-----------------------|-------------------------------------------|-------------------------------------|-----------|
| Protocol 023      | Piperacillin/Ta<br>zobactam | Women with<br>API     | 93.9%                                     | 91.5%                               | [12]      |

## **Prophylaxis in Elective Colorectal Surgery**

A landmark randomized, double-blind trial by Itani et al. demonstrated the superiority of a single dose of ertapenem over cefotetan for the prevention of surgical site infections following elective colorectal surgery.[13][14]



| Clinical<br>Trial      | Comparator | Patient<br>Population                         | Prophylacti<br>c Failure<br>Rate<br>(Ertapenem<br>) | Prophylacti<br>c Failure<br>Rate<br>(Comparato<br>r) | Reference |
|------------------------|------------|-----------------------------------------------|-----------------------------------------------------|------------------------------------------------------|-----------|
| Itani et al.<br>(2006) | Cefotetan  | Adults undergoing elective colorectal surgery | 28.0% (per-<br>protocol)                            | 42.8% (per-<br>protocol)                             | [13][14]  |

## Infections Caused by ESBL-Producing Enterobacteriaceae

Ertapenem is a valuable agent for treating infections caused by ESBL-producing Enterobacteriaceae, particularly in the context of antimicrobial stewardship to spare broader-spectrum carbapenems.[15][16] A multinational retrospective cohort study found ertapenem to be as effective as other carbapenems for both empirical and targeted therapy of bloodstream infections due to ESBL-E, with a trend towards better outcomes with other carbapenems in patients with severe sepsis or septic shock.[15][17]

## Experimental Protocols SIDESTEP Trial: Ertapenem for Diabetic Foot Infections





Click to download full resolution via product page

Workflow of the SIDESTEP Clinical Trial.

#### Methodology:

• Study Design: A prospective, randomized, double-blind, multicenter, non-inferiority trial.[5][6]



- Patient Population: Adults with diabetes mellitus and a moderate-to-severe foot infection requiring intravenous antibiotic therapy.[5][6]
- Intervention:
  - Ertapenem group: 1 g intravenously once daily.[5][6]
  - Piperacillin/tazobactam group: 3.375 g intravenously every 6 hours. [5][6]
  - Both groups received a minimum of 5 days of intravenous therapy, with the option to switch to oral amoxicillin/clavulanate (875/125 mg every 12 hours) for a total treatment duration of up to 28 days.[5][18] Open-label vancomycin could be added at the investigator's discretion for suspected or confirmed MRSA or resistant enterococci.[6][18]
- Primary Outcome: The proportion of patients with a favorable clinical response (cure or improvement) at the time of discontinuation of intravenous therapy.[5][6]
- Analysis: Evaluable-patient only approach.[5][6]

## Protocol 017: Ertapenem for Complicated Intraabdominal Infections

#### Methodology:

- Study Design: A prospective, randomized, controlled, double-blind, phase III trial.[3]
- Patient Population: Patients with complicated intra-abdominal infections requiring surgical management.[3]
- Intervention:
  - Ertapenem group: 1 g intravenously once daily.[3]
  - Piperacillin/tazobactam group: 3.375 g intravenously every 6 hours.[3]
- Primary Outcome: Clinical and microbiological efficacy.[19] Cure was a key endpoint.[3]



• Key Feature: A prospective expert panel reviewed the adequacy of surgical source control in patients who experienced treatment failure as part of the evaluability assessment.[3]

## Prophylaxis in Elective Colorectal Surgery (Itani et al.)

#### Methodology:

- Study Design: A randomized, double-blind trial.[13]
- Patient Population: Patients undergoing elective colorectal surgery.[13]
- Intervention:
  - Ertapenem group: A single 1 g intravenous dose.[14]
  - Cefotetan group: A single 2 g intravenous dose.[14]
- Primary Outcome: Prophylactic failure, defined as the occurrence of surgical-site infection, anastomotic leakage, or the need for additional antibiotics within 4 weeks postoperatively.
   [13]
- Analysis: Modified intention-to-treat and per-protocol analyses.[13]

### Conclusion

Ertapenem is a well-established carbapenem antibiotic with a favorable efficacy and safety profile across a range of clinically important infections. Its once-daily dosing provides a convenient and effective treatment option. The robust clinical trial data summarized in this review support its use in complicated intra-abdominal infections, complicated skin and skin structure infections including diabetic foot infections, community-acquired pneumonia, complicated urinary tract infections, and acute pelvic infections. Furthermore, its proven superiority over cefotetan for surgical prophylaxis in elective colorectal surgery highlights its significant role in preventing postoperative complications. As with all broad-spectrum antibiotics, judicious use of ertapenem is crucial for antimicrobial stewardship to mitigate the development of resistance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ertapenem | C22H25N3O7S | CID 150610 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 3. Ertapenem versus piperacillin/tazobactam in the treatment of complicated intraabdominal infections: results of a double-blind, randomized comparative phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of body mass index on treatment of complicated intra-abdominal infections in hospitalized adults: comparison of ertapenem with piperacillin-tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ertapenem versus piperacillin/tazobactam for diabetic foot infections (SIDESTEP): prospective, randomised, controlled, double-blinded, multicentre trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ertapenem versus ceftriaxone for the treatment of community-acquired pneumonia in adults: combined analysis of two multicentre randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A study evaluating the efficacy, safety, and tolerability of ertapenem versus ceftriaxone for the treatment of community-acquired pneumonia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Clinical Efficacy and Safety of Ertapenem for the Treatment of Complicated Urinary Tract Infections Caused by ESBL-Producing Bacteria in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. Ertapenem once a day versus piperacillin-tazobactam every 6 hours for treatment of acute pelvic infections: a prospective, multicenter, randomized, double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]







- 13. Ertapenem versus cefotetan prophylaxis in elective colorectal surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial prophylaxis in colorectal surgery: focus on ertapenem PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ertapenem for the treatment of bloodstream infections due to ESBL-producing Enterobacteriaceae: a multinational pre-registered cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epistemonikos.org [epistemonikos.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Ertapenem Versus Piperacillin/Tazobactam in the Treatment of Complicated Intraabdominal Infections: Results of a Double-Blind, Randomized Comparative Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Clinical Applications of Ertapenem: An In-depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8713771#literature-review-on-the-clinical-applications-of-ertapenem]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com